3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole
Description
3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole is a heterocyclic organic compound featuring a 1,2-oxazole core substituted at position 5 with a propyl group and at position 3 with a 2-(2-methylphenyl)pyrrolidine-1-carbonyl moiety. Key structural attributes include:
- 1,2-Oxazole ring: A five-membered aromatic heterocycle with oxygen and nitrogen at positions 1 and 2.
- Propyl substituent: A linear alkyl chain at position 5, influencing lipophilicity and steric bulk.
- Pyrrolidine-carbonyl linkage: A pyrrolidine (five-membered saturated nitrogen ring) substituted at position 2 with a 2-methylphenyl group and connected via a carbonyl group to the oxazole.
The compound’s structure suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors sensitive to aromatic and heterocyclic motifs.
Properties
IUPAC Name |
[2-(2-methylphenyl)pyrrolidin-1-yl]-(5-propyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-7-14-12-16(19-22-14)18(21)20-11-6-10-17(20)15-9-5-4-8-13(15)2/h4-5,8-9,12,17H,3,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMVHZJJJDJBDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C(=O)N2CCCC2C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole typically involves multiple steps. One common method includes the reaction of 2-methylphenylpyrrolidine with a carbonylating agent to form the pyrrolidine-1-carbonyl intermediate. This intermediate is then reacted with a propyl-substituted oxazole under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. The purification of the final product is typically done through crystallization, distillation, or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds similar to 3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole exhibit significant antioxidant activity. For example, derivatives containing oxazole rings have been tested for their ability to scavenge free radicals, demonstrating effectiveness comparable to established antioxidants like ascorbic acid .
Antimicrobial Activity
The compound's derivatives have shown promising results in antimicrobial assays. Studies have reported that related oxazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Neurological Applications
Given the presence of the pyrrolidine structure, there is potential for this compound in neurological research. Pyrrolidine derivatives are known to interact with neurotransmitter systems, suggesting that this compound could be explored for its effects on cognitive functions or neuroprotection .
Anti-inflammatory Effects
Preliminary studies indicate that compounds with similar structures can modulate inflammatory pathways. They may inhibit key transcription factors involved in inflammation, such as NF-kappa-B and AP-1, which could make them candidates for treating inflammatory diseases .
Case Study 1: Antioxidant Activity Evaluation
A study evaluated various derivatives of pyrrolidine compounds for their antioxidant properties using DPPH radical scavenging assays. The results indicated that certain modifications led to enhanced activity compared to standard antioxidants. This suggests a structure-activity relationship that could guide future synthetic efforts .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of oxazole-containing compounds were assessed for their antimicrobial efficacy against common pathogens. The results highlighted specific derivatives that exhibited superior antibacterial properties, warranting further exploration into their mechanisms and potential clinical applications .
Mechanism of Action
The mechanism of action of 3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The primary structural analogue identified is 3-{1-[(3-bromo-4-methoxyphenyl)methyl]pyrrolidin-2-yl}-5-propyl-1,2-oxazole (hereafter referred to as Compound A) . Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Structural and Electronic Implications
Substituent Effects on Pyrrolidine: Target Compound: The 2-methylphenyl group provides steric bulk and electron-donating effects, stabilizing the pyrrolidine ring. The carbonyl linker enhances planarity and conjugation. Compound A: The 3-bromo-4-methoxyphenyl group introduces steric hindrance and electronic contrast. Bromine’s electronegativity may polarize the ring, while methoxy acts as an electron donor.
This could influence binding affinity in biological targets .
Ring Puckering and Conformation: The pyrrolidine ring in both compounds adopts non-planar conformations.
Physicochemical Properties (Inferred)
- Solubility : The target compound’s carbonyl group may improve aqueous solubility compared to Compound A.
- Reactivity : Compound A’s bromine atom could undergo nucleophilic substitution, offering synthetic versatility absent in the target.
- Lipophilicity : Both compounds exhibit moderate lipophilicity, but Compound A’s bromine and methoxy groups may enhance membrane permeability.
Biological Activity
3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound is classified as an oxazole derivative with a pyrrolidine moiety. Its chemical formula is , and it features a unique arrangement that contributes to its biological activity.
Research indicates that this compound interacts with various molecular targets, influencing several biological pathways:
- Transcription Factor Modulation : The compound may regulate genes associated with cell proliferation and apoptosis. It has been noted to repress the promoter activity of p53 and influence the expression of c-myc and c-fos, which are critical in cell cycle regulation and oncogenesis .
- Inflammatory Response : It appears to suppress NF-kappa-B activation while activating AP-1, indicating a role in modulating inflammatory responses .
- Lipid Metabolism : Studies suggest that this compound alters lipid metabolism by interacting with proteins involved in lipid accumulation, potentially leading to steatosis in hepatocytes .
Biological Activity
The biological activity of the compound has been assessed through various assays:
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of oxazole derivatives, including this compound. In vitro tests demonstrated varying levels of activity against several bacterial strains. For example:
| Compound | MIC (µg/ml) | Target Organisms |
|---|---|---|
| This compound | 10 | E. coli, S. aureus |
| Reference Drug (Ampicillin) | 10 | E. coli, S. aureus |
These results indicate that the compound exhibits comparable antimicrobial properties to established antibiotics .
Antiviral Activity
The compound's antiviral potential has also been investigated. It was found to exhibit inhibitory effects against various viruses, although specific data on its efficacy against particular viral strains is still emerging.
Case Studies
Several case studies have highlighted the therapeutic implications of this compound:
- Cancer Research : In a study focusing on cancer cell lines, treatment with this compound resulted in significant apoptosis induction in tumor cells, suggesting its potential as an anticancer agent .
- Inflammatory Diseases : Another study demonstrated that the compound effectively reduced inflammatory markers in a model of rheumatoid arthritis, providing insights into its anti-inflammatory capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
